Flumethasone Acetate

Description

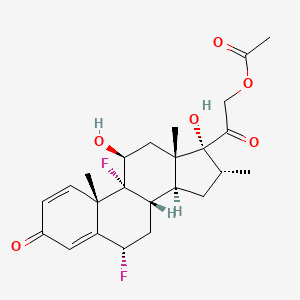

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-OSNGSNEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182481 | |

| Record name | Flumethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-42-9 | |

| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMETHASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purity Assessment of Flumethasone Acetate

Introduction: The Significance of Flumethasone Acetate in Corticosteroid Therapy

This compound is a mid-potency synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones.[1] It is the 21-acetate ester of Flumethasone. Characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties, this compound is a cornerstone in the topical treatment of a variety of dermatological conditions, including eczema, psoriasis, and atopic dermatitis.[1] Its therapeutic efficacy is derived from its ability to bind to cytosolic glucocorticoid receptors, which subsequently modulates the transcription of genes encoding for inflammatory proteins.[1]

From a drug development perspective, the synthesis and purity of this compound are of paramount importance. A robust and well-characterized synthetic process is essential for ensuring consistent production of the active pharmaceutical ingredient (API), while rigorous purity assessment guarantees its safety and efficacy. This technical guide provides a comprehensive overview of the core principles and methodologies involved in the chemical synthesis and purity evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The Chemical Synthesis of this compound: A Multi-Step Transformation

The industrial synthesis of this compound is a sophisticated multi-step process that typically commences from readily available steroid precursors. A common and well-documented route starts from 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[2][3][4] This pathway involves a series of strategic chemical transformations, including protection of reactive functional groups, stereoselective fluorination, and subsequent deprotection and purification.

Rationale Behind the Synthetic Strategy

The synthesis of complex molecules like this compound necessitates a carefully planned strategy to ensure high yield and purity of the final product. Key considerations include:

-

Stereoselectivity: The biological activity of corticosteroids is highly dependent on their stereochemistry. The synthesis must therefore employ reactions that introduce substituents in the correct spatial orientation.

-

Regioselectivity: With multiple reactive sites on the steroid nucleus, it is crucial to direct reactions to the desired positions. This is often achieved through the use of protecting groups.

-

Efficiency and Yield: Each step in the synthesis should be optimized to maximize the yield and minimize the formation of by-products, which simplifies purification and reduces costs.

Step-by-Step Synthesis Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, with explanations for the key experimental choices.

Step 1: Protection of the C3 Carbonyl Group

The initial step involves the protection of the C3 carbonyl group of the starting material, 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. This is typically achieved by reacting the steroid with benzoyl chloride in the presence of pyridine.[2][5]

-

Protocol:

-

Dissolve 50 g of 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate in 25 ml of dimethylacetamide (DMA) under an inert atmosphere.[2]

-

Add 65 ml of pyridine and heat the mixture to 80-85°C with stirring.[2]

-

Add 33 ml of benzoyl chloride, protected from light, and continue stirring for 2-3 hours at the same temperature.[2]

-

Cool the reaction mixture to 40°C upon completion.[2]

-

-

Causality of Experimental Choices:

-

Protecting Group: The C3 carbonyl group is protected as an enol benzoate to prevent unwanted side reactions at this position during the subsequent fluorination step. The enol form also serves to activate the C6 position for electrophilic attack.

-

Pyridine: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction between the enol and benzoyl chloride.[2][4][6][7] It can also act as a nucleophilic catalyst.[6][7][8]

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) prevents oxidation of the starting material and intermediates.

-

Step 2: Electrophilic Fluorination at the C6α Position

The protected intermediate is then subjected to electrophilic fluorination to introduce a fluorine atom at the C6α position. A common fluorinating agent used for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[2][9]

-

Protocol:

-

Causality of Experimental Choices:

-

Electrophilic Fluorinating Agent: Selectfluor® is a user-friendly and effective electrophilic fluorinating agent.[10][11] It delivers an electrophilic fluorine atom ("F+") to the electron-rich enol double bond. The reaction proceeds with high regioselectivity for the C6 position due to the electronic activation provided by the enol. The stereoselectivity for the α-position is also generally favored.[12]

-

Reaction Conditions: The reaction is carried out at low temperatures to control the reactivity and minimize the formation of by-products.

-

Step 3: Deprotection of the C3 Carbonyl Group

Following fluorination, the protecting group at the C3 position is removed to regenerate the carbonyl group. This is typically achieved by treating the reaction mixture with an aqueous solution of sodium metabisulfite and ammonia.[2][9]

-

Protocol:

-

The reaction mixture from the fluorination step is poured into a solution of water, sodium metabisulfite, and ammonia.[9]

-

The pH is adjusted to between 7 and 8, and the mixture is stirred.[5]

-

The resulting precipitate is filtered, washed, and dried to yield 9,11β-epoxy-6α-fluoro-17α,21-dihydroxy-1,4-diene-3,20-dione, 21-acetate.[2][5]

-

-

Causality of Experimental Choices:

-

Deprotection Reagents: The combination of sodium metabisulfite and ammonia provides a mild basic condition that effectively hydrolyzes the enol benzoate, restoring the C3-keto functionality without affecting other sensitive groups in the molecule.

-

Step 4: Fluorination of the 9,11-Epoxy Group

The final fluorination step involves the opening of the 9,11-epoxy ring and the introduction of a fluorine atom at the C9α position and a hydroxyl group at the C11β position. This is accomplished by reacting the intermediate with hydrofluoric acid (HF).[2][5]

-

Protocol:

-

36 g of the compound from the previous step is dissolved in 360 ml of a complex of hydrogen fluoride and dimethylformamide (HF-DMF) at a temperature of 20°C ± 3°C.[2]

-

After stirring for three hours, the reaction mixture is poured into a mixture of water, ice, and ammonia to neutralize the excess HF and precipitate the product.[2]

-

The precipitate is filtered, washed, and dried. The crude product is then purified by crystallization from a mixture of dichloromethane and methanol to yield this compound.[2]

-

-

Causality of Experimental Choices:

-

Hydrofluoric Acid: HF acts as both a source of fluoride and a strong acid catalyst to open the epoxide ring. The reaction proceeds via a halohydrin formation mechanism, with the fluoride ion attacking the C9 position and water (or a hydroxyl equivalent) attacking the C11 position, leading to the desired 9α-fluoro-11β-hydroxy configuration.

-

Purification: Crystallization is a crucial final step to remove any remaining impurities and to obtain this compound of high purity.[2][3]

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Purity Assessment of this compound: Ensuring Quality and Safety

The purity of this compound is a critical quality attribute that directly impacts its safety and therapeutic efficacy. A comprehensive purity assessment involves the use of various analytical techniques to identify and quantify any impurities that may be present. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final API.

Common Impurities in this compound

A thorough understanding of the synthetic process allows for the prediction and identification of potential process-related impurities. These may include:

-

Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis.

-

By-products: Compounds formed through side reactions during the synthesis.

-

Related substances: Structurally similar compounds, such as isomers or compounds with different levels of fluorination.

-

Degradation products: Impurities formed due to the degradation of this compound under various stress conditions (e.g., heat, light, humidity, acid, base, oxidation).

Some known impurities and related compounds of Flumethasone include:

-

Flumethasone (the corresponding 21-hydroxyl compound)[13][14]

-

21-Dehydro Flumethasone[15]

-

Flumethasone-∆17,20 21-Aldehyde[15]

-

(6α,9β,11β)-9,11-Epoxy-6-fluoropregna-1,4,16-triene-3,20-dione[15]

-

(6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione[15]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of this compound and its related substances. A well-validated, stability-indicating HPLC method is essential for quality control.

-

Typical HPLC Method Parameters:

-

Column: Reversed-phase columns, such as an ODS (C18) column, are commonly used.[13]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[12][13] The pH may be adjusted with acids like phosphoric acid or formic acid for better peak shape and resolution.[12]

-

Detection: UV detection at a wavelength of 235 nm is often employed, as corticosteroids exhibit strong absorbance in this region.[13]

-

Flow Rate: A flow rate of around 1.0 mL/min is typical.[13]

-

-

Method Validation according to ICH Guidelines: Any HPLC method used for purity assessment must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[3][9][13][17] The key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5][15]

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][15]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[5][15]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][15]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][18]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

-

2. Thin-Layer Chromatography (TLC)

TLC is a valuable tool for the qualitative analysis of this compound and for detecting the presence of impurities. It is a simpler and more rapid technique compared to HPLC.

-

Typical TLC Method Parameters:

-

Stationary Phase: Silica gel 60 F254 plates are commonly used.[13]

-

Mobile Phase: A mixture of solvents such as benzene, hexane, acetone, and formic acid can be used to achieve good separation.[13]

-

Visualization: The separated spots can be visualized under UV light at 254 nm.[17] Spraying with a reagent like ethanol/sulfuric acid and heating can also be used to produce fluorescent spots.[10]

-

3. Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[16][19][20] These studies involve subjecting the drug substance to stress conditions such as:

-

Acid and Base Hydrolysis: Treatment with dilute acid (e.g., HCl) and base (e.g., NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[20]

-

Thermal Degradation: Heating the solid drug substance at a high temperature.

-

Photodegradation: Exposing the drug substance to UV and visible light.

The degradation products formed under these conditions are then analyzed by HPLC to ensure that they are well-resolved from the main peak of this compound.

Purity Assessment Workflow Diagram

Caption: A workflow outlining the key steps in the purity assessment of this compound.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound and for the characterization of its impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the methyl groups, the protons on the steroid backbone, and the acetate group.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the number and types of carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester groups.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Key IR Absorptions:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O stretching: Strong, sharp peaks in the region of 1630-1800 cm⁻¹ corresponding to the ketone and ester carbonyl groups.[21]

-

C-F stretching: Absorptions in the region of 1000-1400 cm⁻¹.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (452.49 g/mol ).[1][22]

-

Fragmentation Pattern: The fragmentation pattern can provide valuable information about the structure of the molecule. Common fragmentation pathways for steroids include the loss of water, the acetate group, and cleavage of the steroid rings.[23][24][25][26]

Conclusion: A Commitment to Quality and Scientific Rigor

The synthesis and purity assessment of this compound are intricate processes that demand a high level of scientific expertise and adherence to stringent quality standards. A thorough understanding of the underlying chemical principles, coupled with the application of robust and validated analytical methodologies, is essential for ensuring the consistent production of a safe and effective active pharmaceutical ingredient. This in-depth technical guide has provided a comprehensive overview of the core aspects of this compound synthesis and purity control, offering valuable insights for researchers and professionals dedicated to the advancement of pharmaceutical development.

References

- 1. Flumethasone(2135-17-3) 1H NMR spectrum [chemicalbook.com]

- 2. esaral.com [esaral.com]

- 3. database.ich.org [database.ich.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 7. brainly.in [brainly.in]

- 8. reddit.com [reddit.com]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. dastmardi.ir [dastmardi.ir]

- 15. assayprism.com [assayprism.com]

- 16. biomedres.us [biomedres.us]

- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]

- 18. pharmtech.com [pharmtech.com]

- 19. longdom.org [longdom.org]

- 20. jpsbr.org [jpsbr.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. This compound | CAS 2823-42-9 | LGC Standards [lgcstandards.com]

- 23. arabjchem.org [arabjchem.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. scienceready.com.au [scienceready.com.au]

- 26. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-depth Technical Guide to the Mechanism of Action of Flumethasone Acetate on Glucocorticoid Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethasone Acetate is a synthetic, difluorinated corticosteroid that exerts potent anti-inflammatory and immunosuppressive effects. Its therapeutic action is mediated through its high-affinity interaction with the ubiquitously expressed Glucocorticoid Receptor (GR), a ligand-dependent transcription factor of the nuclear receptor superfamily. This guide provides a detailed elucidation of the molecular mechanism of this compound, from its entry into the cell to the subsequent genomic and non-genomic effects that culminate in the modulation of inflammatory responses. We will explore the structural basis of its interaction with the GR, the canonical signaling pathway involving receptor activation and nuclear translocation, and the dual mechanisms of gene transactivation and transrepression. Furthermore, this document provides field-proven, step-by-step protocols for key experimental assays used to characterize and quantify the binding and functional activity of glucocorticoids like this compound, ensuring scientific integrity and reproducibility.

Introduction: The Glucocorticoid System and this compound

Glucocorticoids (GCs) are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, development, and the stress response.[1] Their most significant pharmacological application lies in the potent suppression of inflammation and immune responses. Synthetic glucocorticoids, such as this compound, have been engineered to optimize these therapeutic properties.

This compound is a moderately potent difluorinated corticosteroid characterized by its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Like all glucocorticoids, its effects are not mediated by direct enzyme inhibition or receptor antagonism at the cell surface, but rather through a sophisticated intracellular mechanism orchestrated by the Glucocorticoid Receptor (GR).[2] Understanding this mechanism is paramount for the rational design of novel therapeutics and for optimizing the clinical use of existing compounds.

This compound Profile:

-

Chemical Name: [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

-

Molecular Formula: C₂₄H₃₀F₂O₆

-

Key Features: The presence of fluorine atoms at positions 6α and 9α significantly enhances its glucocorticoid and anti-inflammatory potency. The acetate ester at C21 influences its lipophilicity and pharmacokinetic profile.

The Glucocorticoid Receptor: A Molecular Switch

The human Glucocorticoid Receptor (GR, gene name NR3C1) is a modular protein comprising three principal domains, each with distinct functions critical to its role as a transcription factor.[2][3]

-

N-Terminal Domain (NTD): This domain contains the ligand-independent activation function 1 (AF-1), which is crucial for recruiting the basal transcription machinery and co-activator proteins.

-

DNA-Binding Domain (DBD): This is the most conserved region, featuring two zinc-finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain contains a hydrophobic pocket that binds glucocorticoids like this compound. This binding event triggers a conformational change that is the catalyst for receptor activation. The LBD also contains the ligand-dependent activation function 2 (AF-2) and sites for dimerization and co-regulator interaction.

The Core Mechanism of Action: A Stepwise Cascade

The action of this compound can be delineated into a series of sequential and highly regulated events, beginning with its passive entry into the target cell and culminating in altered gene expression.

Step 1: Cellular Entry and Cytosolic Receptor Binding Being lipophilic, this compound readily diffuses across the plasma membrane into the cytoplasm. Here, it encounters the inactive GR. In its unbound state, the GR resides in the cytoplasm as part of a large multi-protein chaperone complex, which includes Heat Shock Protein 90 (Hsp90), Hsp70, and various immunophilins.[2] This complex maintains the GR in a conformation that is capable of high-affinity ligand binding but is otherwise inactive.

Step 2: Ligand-Induced Activation and Translocation The binding of this compound to the LBD pocket induces a profound conformational change in the GR protein. This transformation causes the dissociation of the chaperone proteins, unmasking the GR's nuclear localization signals (NLS).[2] The now-activated GR-ligand complexes rapidly dimerize and are transported into the nucleus through the nuclear pore complex.

Step 3: Genomic Regulation in the Nucleus Once inside the nucleus, the activated GR dimer exerts its primary effects by modulating gene transcription through two main pathways: transactivation and transrepression.[3]

-

Transactivation (Gene Activation): The GR dimer binds directly to GREs located in the promoter regions of target genes. This binding facilitates the recruitment of co-activator proteins, which possess histone acetyltransferase (HAT) activity. The resulting chromatin remodeling increases the accessibility of the DNA to RNA polymerase II, leading to the enhanced transcription of anti-inflammatory genes. A key example is the upregulation of Annexin A1 (Lipocortin-1) , a protein that inhibits phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes.[1]

-

Transrepression (Gene Repression): This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[4] It occurs primarily through protein-protein interactions, where the activated GR interferes with the function of pro-inflammatory transcription factors without directly binding to DNA.

-

Tethering to NF-κB and AP-1: The GR monomer can physically interact with (tether to) key inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5]

-

Quantifying the Interaction: Binding Affinity and Potency

The potency of a glucocorticoid is largely determined by its binding affinity for the GR.[6] This is a critical parameter in drug development and is used to compare different corticosteroids.

-

Relative Binding Affinity (RBA): A measure of a ligand's affinity for a receptor relative to a standard, typically Dexamethasone (RBA = 100). A higher RBA indicates greater affinity.

While specific RBA data for this compound is not as commonly cited as for newer inhaled corticosteroids, its difluorinated structure confers high potency. One study reports an IC50 value of 0.26 nM for Flumethasone at the human GR, indicating very high affinity.[7] For context, the table below shows the RBA for several widely used corticosteroids.

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) | Reference |

| Fluticasone Furoate | 2989 | |

| Mometasone Furoate | 2244 | |

| Fluticasone Propionate | 1775 | |

| Budesonide | 855 | |

| Triamcinolone Acetonide | ~361 | |

| Dexamethasone | 100 | Reference |

| Flumethasone | High (IC50 = 0.26 nM) | [7] |

Note: The 21-acetate ester on this compound primarily increases lipophilicity, which can affect pharmacokinetics, but the core binding interaction is driven by the Flumethasone structure. A direct RBA comparison value is not consistently available in the cited literature, but its high potency is well-established.

Experimental Protocols for Mechanistic Analysis

To ensure scientific integrity, the mechanisms described must be verifiable through robust experimental protocols. The following are self-validating systems for characterizing the interaction of a compound like this compound with the GR.

Protocol: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Causality: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor. The displacement of a known high-affinity radioligand is directly proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing GR from a suitable cell line (e.g., HEK293 cells overexpressing human GR) or tissue.

-

Incubation: In a multi-well plate, incubate the GR preparation with a fixed, subsaturating concentration of a radiolabeled GR agonist (e.g., [³H]-dexamethasone).

-

Competition: Add serial dilutions of unlabeled this compound to the wells to compete for binding. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Equilibration: Incubate the plate for a sufficient time (e.g., 18 hours at 4°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration over glass fiber filters. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity trapped on each filter using a liquid scintillation counter.

-

Analysis: Calculate the percentage of specific binding inhibited by each concentration of this compound. Plot this against the log concentration of the competitor to generate a sigmoidal dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol: GR-Mediated Reporter Gene Assay

Objective: To quantify the functional agonist activity of this compound by measuring its ability to induce GR-mediated gene transcription.

Causality: This assay provides a functional readout of the entire intracellular signaling cascade. Activation of a reporter gene (e.g., luciferase) is contingent on successful ligand binding, receptor activation, nuclear translocation, and binding to GREs, thus validating the entire pathway.

Step-by-Step Methodology:

-

Cell Culture: Plate a human cell line (e.g., HeLa or A549) that has been stably transfected with a reporter plasmid. This plasmid contains multiple GREs upstream of a promoter driving the expression of a reporter gene, such as firefly luciferase.

-

Treatment: After allowing cells to adhere, treat them with a range of concentrations of this compound (and appropriate vehicle and positive controls, like dexamethasone).

-

Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

-

Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the newly synthesized luciferase.

-

Detection: Transfer the cell lysate to an opaque assay plate and add a luciferin substrate solution. The luciferase enzyme will catalyze the oxidation of luciferin, producing light.

-

Measurement: Immediately measure the light output (luminescence) using a luminometer.

-

Analysis: Normalize the luminescence signal to a control for cell viability if necessary. Plot the normalized signal against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Protocol: GR Nuclear Translocation Assay via Immunofluorescence

Objective: To visually confirm and quantify the movement of GR from the cytoplasm to the nucleus following treatment with this compound.

Causality: This imaging-based assay directly visualizes a key mechanistic step. Observing the ligand-dependent redistribution of the receptor provides direct evidence of its activation and initiation of the genomic signaling pathway.

Step-by-Step Methodology:

-

Cell Seeding: Grow adherent cells (e.g., A549) on sterile glass coverslips in a culture plate.

-

Stimulation: Treat the cells with this compound at an effective concentration (e.g., 100 nM) for a specified time (e.g., 60 minutes). Include an untreated control.

-

Fixation and Permeabilization: Wash the cells with PBS, fix them with 4% paraformaldehyde to preserve cellular structure, and then permeabilize the membranes with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding sites using a blocking buffer (e.g., BSA or normal serum). Incubate with a primary antibody specific for the GR. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole), which fluoresces blue.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of the GR (green) and nuclei (blue) channels.

-

Analysis: In untreated cells, the green fluorescence (GR) should be predominantly cytoplasmic. In this compound-treated cells, the green fluorescence will overlap with the blue nuclear stain, indicating translocation. This can be quantified using image analysis software to measure the ratio of nuclear to cytoplasmic fluorescence intensity.

Conclusion and Future Perspectives

The mechanism of action of this compound is a well-orchestrated molecular cascade centered on the activation of the glucocorticoid receptor. Through high-affinity binding, it initiates a series of conformational changes, nuclear translocation, and ultimately, a profound reprogramming of gene expression. The potent anti-inflammatory effects are largely driven by the transrepression of pro-inflammatory transcription factors like NF-κB, while the transactivation of anti-inflammatory genes further contributes to its therapeutic efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation of GR modulators. Future research will continue to focus on developing selective glucocorticoid receptor modulators (SEGRMs) that can preferentially induce transrepression over transactivation, with the goal of separating the desired anti-inflammatory effects from the metabolic side effects associated with GR-mediated gene activation.

References

- 1. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of Flumethasone Acetate for Research Applications

Introduction: Flumethasone Acetate is a moderately potent, synthetic difluorinated corticosteroid ester belonging to the glucocorticoid class.[1][2] It is recognized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable active pharmaceutical ingredient (API) for topical treatments of various skin disorders.[3][4] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational pillar upon which formulation development, analytical method validation, and stability assessments are built. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, offering both established data and field-proven methodologies for its comprehensive analysis.

Section 1: Chemical Identity and Molecular Structure

The unambiguous identification of a molecule is the first step in any scientific investigation. This compound's identity is defined by its specific chemical structure, molecular formula, and internationally recognized identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [5] |

| CAS Number | 2823-42-9 | [3][5][6] |

| Molecular Formula | C₂₄H₃₀F₂O₆ | [3][5][6] |

| Molecular Weight | 452.49 g/mol | [3][5][6] |

| SMILES | C[C@@H]1C[C@H]2[C@@H]3C--INVALID-LINK--COC(=O)C)O)C)O)F)C">C@@HF | [5][7] |

| InChIKey | ISSQQUKLQJHHOR-OSNGSNEUSA-N | [5] |

The molecule's structure is based on a pregnane steroid skeleton, modified with two fluorine atoms at positions 6α and 9α, which significantly enhances its glucocorticoid activity. The acetate ester at position 21 contributes to its lipophilic character.[8]

Caption: Key structural features of this compound.

Section 2: Core Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both biological systems and pharmaceutical formulations. A summary of these critical parameters is presented below.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Significance in Research & Development | Source |

| Physical Form | White to off-white crystalline solid/powder | Impacts handling, flowability, and dissolution rate | [3][9] |

| Melting Point | 256-263 °C (with decomposition) | Critical for thermal analysis (DSC), indicates purity and solid form | [10] |

| Water Solubility | Insoluble / Practically Insoluble | Governs formulation strategy, necessitating non-aqueous or suspension-based systems | [1][9] |

| Organic Solubility | Soluble in DMSO and methanol | Essential for preparing stock solutions for analytical testing and in vitro assays | [10] |

| pKa (Predicted) | ~10.6 - 11.9 | Indicates the molecule lacks easily ionizable groups in the physiological pH range | [1][11] |

| LogP (Predicted) | 2.4 - 3.8 | Suggests good lipophilicity, which is crucial for topical penetration | [2][11] |

Section 3: Thermal Analysis and Solid-State Characterization

The solid-state properties of an API are paramount as they can influence stability, solubility, and bioavailability. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for this characterization.[12][13]

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[14][15] It is used to determine the melting point, detect polymorphic transitions, and assess sample purity. The sharp endotherm observed during melting is a key identifier.

-

Thermogravimetric Analysis (TGA) measures changes in a sample's mass as a function of temperature.[12][15] It is critical for identifying the presence of residual solvents or water (desolvation) and determining the thermal decomposition temperature.

Caption: Workflow for thermal analysis of this compound.

Experimental Protocol: Thermal Analysis by DSC & TGA

Objective: To determine the melting point, thermal stability, and volatile content of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

Methodology:

-

TGA Analysis:

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Causality: A slow heating rate ensures thermal equilibrium and allows for the clear separation of thermal events. The nitrogen atmosphere prevents oxidative degradation, ensuring that observed mass loss is due to volatilization or decomposition.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 25 °C to 280 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow.

-

Causality: A hermetically sealed pan prevents the loss of volatile components before their boiling or transition points, ensuring accurate thermal event detection. The reference pan corrects for baseline instrument drift.

-

Data Interpretation:

-

TGA Curve: A significant mass loss before the decomposition temperature may indicate the presence of residual solvents or water. The onset of rapid mass loss indicates the beginning of thermal decomposition.

-

DSC Thermogram: A sharp endothermic peak corresponds to the melting point. The presence of multiple peaks before the final melting could suggest polymorphism or the presence of solvates.

Section 4: Chromatographic Profile for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency of this compound. A well-developed, stability-indicating HPLC method can separate the API from its impurities and degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop a quantitative method for this compound and separate it from potential degradants. This protocol is based on established reverse-phase methods for corticosteroids.[16][17]

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., ODS, 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (or Phosphoric Acid)

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Acidify with 0.1% formic acid for MS compatibility and improved peak shape.[16]

-

Causality: The acetonitrile/water ratio is chosen to provide sufficient retention of the lipophilic this compound on the C18 column while allowing for a reasonable run time. The acid suppresses the ionization of any free silanols on the column packing, reducing peak tailing.

-

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or DMSO at 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 (ODS), 4.6 x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 235 nm

-

Column Temperature: 30 °C

-

-

System Suitability (Self-Validation):

-

Inject the working standard solution six times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.

-

Trustworthiness: Meeting these criteria demonstrates that the chromatographic system is performing with adequate precision, efficiency, and peak symmetry for reliable quantification.

-

Section 5: Stability Profile and Forced Degradation

Understanding the stability of this compound is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies intentionally expose the API to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and validating the analytical method's stability-indicating capabilities.[18][19]

Caption: Forced degradation study inputs and outputs.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[18]

Methodology: Prepare solutions of this compound (approx. 100 µg/mL) and subject them to the following conditions, alongside an unstressed control sample.

-

Acid Hydrolysis:

-

Treat the sample with 0.1 N HCl at 60 °C for 24 hours.[20]

-

After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

-

Base Hydrolysis:

-

Treat the sample with 0.1 N NaOH at room temperature for 8 hours.

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

Causality: Ester linkages, like the 21-acetate group, are particularly susceptible to base-catalyzed hydrolysis. This condition specifically probes that potential degradation pathway.

-

-

Oxidative Degradation:

-

Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Causality: The peroxide challenges the molecule's resilience to oxidation, targeting sites of high electron density.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to 80 °C for 48 hours.

-

Dissolve the stressed sample for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (254 nm) and visible light for a period sufficient to elicit degradation, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples and the control using the validated stability-indicating HPLC method described in Section 4. The chromatograms should be examined for new peaks (degradation products) and a decrease in the main this compound peak area.

Conclusion

The physicochemical properties of this compound—from its solid-state characteristics and solubility profile to its chromatographic behavior and stability—are interconnected facets that define its quality and performance. The methodologies detailed in this guide provide a robust framework for researchers to thoroughly characterize this important corticosteroid. By applying these protocols with an understanding of the underlying scientific principles, drug development professionals can ensure the creation of safe, stable, and effective pharmaceutical products.

References

- 1. Flumethasone | 2135-17-3 [chemicalbook.com]

- 2. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 2823-42-9 | FF23330 | Biosynth [biosynth.com]

- 5. This compound | C24H30F2O6 | CID 11155198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS 2823-42-9 | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Description and Solubility - F [drugfuture.com]

- 10. labsolu.ca [labsolu.ca]

- 11. dempochem.com [dempochem.com]

- 12. azom.com [azom.com]

- 13. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. Stability and Degradation Studies for Drug and Drug Product [ouci.dntb.gov.ua]

- 20. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of Flumethasone Acetate

Introduction

Flumethasone Acetate is a mid-potency synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. Chemically designated as [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, it is utilized in topical preparations for its anti-inflammatory and vasoconstrictive properties.[1][2] A comprehensive understanding of its molecular structure is paramount for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and characterization of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated approach to the analysis of this important pharmaceutical compound.

References

A Researcher's Comprehensive Guide to the Solubility of Flumethasone Acetate in Organic Solvents

This technical guide provides an in-depth exploration of the solubility characteristics of flumethasone acetate, a potent synthetic corticosteroid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, collates available experimental data, and offers detailed protocols for empirical determination. By synthesizing fundamental principles with practical methodologies, this guide aims to empower scientists to make informed decisions in formulation, analytical method development, and preclinical research involving this compound.

The Physicochemical Landscape of Corticosteroid Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. For a steroid molecule to dissolve, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create a cavity for the solute must be overcome by the energy released from the formation of new solute-solvent interactions.[1]

Several key factors dictate the solubility of corticosteroids like this compound in organic solvents:

-

Molecular Structure: The presence of polar functional groups (hydroxyl, carbonyl, and fluoride moieties) and a large, rigid nonpolar steroid nucleus defines the dual hydrophilic-lipophilic nature of this compound. The acetate ester at the C21 position increases its lipophilicity compared to the parent flumethasone.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the organic solvent are critical. The principle of "like dissolves like" is a useful heuristic; solvents with physicochemical properties similar to the solute are generally better solvents.[2] For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol can engage in different types of interactions with the this compound molecule.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, the magnitude of this effect varies depending on the specific solute-solvent system.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the this compound being used in any experimental work.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent, a critical parameter for the preparation of stock solutions, formulation development, and analytical testing.

Quantitative Solubility Data: A Cautious Overview

Precise, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, data for the parent compound, flumethasone, and qualitative descriptions for this compound provide a useful starting point. It is imperative for researchers to empirically determine the solubility in their specific solvent systems for accurate experimental work.

Below is a summary of available data. Note the distinction between flumethasone and this compound. The conflicting data for flumethasone solubility in DMSO and ethanol from different suppliers underscores the importance of independent verification.

| Compound | Solvent | Solubility (mg/mL) | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | [3] | |

| Flumethasone | Dimethyl Sulfoxide (DMSO) | ~30 | [4] |

| Dimethyl Sulfoxide (DMSO) | 82 | [5] | |

| Dimethyl Sulfoxide (DMSO) | ≥14.3 (with gentle warming) | [6] | |

| Ethanol | ~3 | [4] | |

| Ethanol | 6 | [5] | |

| Ethanol | ≥2.97 (with gentle warming) | [6] | |

| Dimethylformamide (DMF) | ~25 | [4] | |

| Dexamethasone Acetate | Dimethyl Sulfoxide (DMSO) | ~30 | [7] |

| Ethanol | ~3 | [7] | |

| Dimethylformamide (DMF) | ~25 | [7] | |

| Fluticasone Propionate | Dimethyl Sulfoxide (DMSO) | ~25 | [8] |

| Dimethylformamide (DMF) | ~25 | [8] | |

| Ethanol | ~1 | [8] |

This table highlights the variability and gaps in publicly available solubility data. The data for Dexamethasone Acetate and Fluticasone Propionate, structurally related corticosteroids, are included for comparative purposes.

Experimental Determination of this compound Solubility

Given the limited availability of definitive quantitative data, a robust and reproducible experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10] This method involves generating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound in the supernatant.

Workflow for Solubility Determination

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Workflow for determining this compound solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

-

This compound (of known purity and solid form)

-

High-purity organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform, ethyl acetate)

-

Vials with solvent-resistant caps (e.g., glass scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with appropriate tubes or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 2-3 times the expected solubility.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. An equilibration time of 24 hours is common, but the optimal time should be determined by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution no longer increases).[11]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either:

-

Centrifuge the aliquot at high speed and collect the clear supernatant.

-

Filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

-

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

Analytical Quantification Methods

The choice of quantification method depends on the required sensitivity, selectivity, and available instrumentation.

A. UV-Vis Spectrophotometry:

This method is rapid and straightforward but less selective than HPLC.[12][13][14]

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from approximately 200-400 nm. The λmax for corticosteroids is typically around 240-245 nm.[4][15]

-

Prepare a Standard Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a standard curve and determine the linear regression equation.

-

Analyze Samples: Measure the absorbance of the diluted supernatant samples at the λmax. Use the standard curve to calculate the concentration of this compound in the diluted samples, and then factor in the dilution to determine the solubility in the original saturated solution.

B. High-Performance Liquid Chromatography (HPLC):

HPLC offers higher selectivity and is the preferred method, especially if there is a possibility of degradation or impurities.[16][17][18][19]

-

Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is often effective for steroid analysis.[17] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[17] Detection is usually performed with a UV detector at the λmax of this compound.

-

Prepare a Standard Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and create a calibration curve by plotting peak area versus concentration.

-

Analyze Samples: Inject the diluted supernatant samples and determine their peak areas. Calculate the concentration of this compound in the samples using the calibration curve.

Caption: Selecting an analytical method for solubility studies.

Conclusion and Best Practices

The solubility of this compound in organic solvents is a critical parameter that requires careful and accurate determination for successful research and development. While some qualitative and limited quantitative data exist, this guide emphasizes the necessity of empirical validation. The shake-flask method, coupled with a robust analytical technique like HPLC or UV-Vis spectrophotometry, provides a reliable framework for generating high-quality solubility data.

-

Always verify: Do not solely rely on supplier data, as it can vary. Perform your own solubility determination for the specific batch and solid form of this compound you are using.

-

Ensure equilibrium: Confirm that the shake-flask method has reached equilibrium to measure the true thermodynamic solubility.

-

Validate analytical methods: Ensure your chosen quantification method (UV-Vis or HPLC) is linear, accurate, and precise in the concentration range of interest.

-

Control temperature: Solubility is temperature-dependent. Maintain and report the temperature at which experiments are conducted.

-

Document thoroughly: Record all experimental parameters, including the solvent grade, compound purity, equilibration time, and analytical method details, to ensure reproducibility.

By adhering to these principles and methodologies, researchers can build a solid foundation for their experimental work, leading to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. jddtonline.info [jddtonline.info]

- 13. sid.ir [sid.ir]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]

- 19. improvedpharma.com [improvedpharma.com]

The Genesis of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery and Development of Flumethasone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of Flumethasone Acetate, a mid-potency synthetic corticosteroid that emerged during a transformative era in steroid chemistry. We will delve into the pioneering synthetic strategies, the evolution of its characterization, its mechanism of action, and the early clinical investigations that established its therapeutic utility. This document is designed to offer a deep, technical perspective for professionals in drug discovery and development, highlighting the scientific rigor and innovative approaches that led to the creation of this important anti-inflammatory agent.

Introduction: The Quest for Potent and Safe Corticosteroids

The mid-20th century marked a "golden age" in steroid research, fueled by the remarkable therapeutic effects of cortisone and hydrocortisone.[1][2][3] These discoveries ignited an intense search for synthetic analogues with enhanced anti-inflammatory potency and a more favorable safety profile, minimizing the undesirable mineralocorticoid effects.[2][3] This era of molecular modification led to the development of fluorinated corticosteroids, a class of compounds that would revolutionize the treatment of inflammatory dermatoses and other conditions.[4] It was within this dynamic scientific landscape that Flumethasone, and its acetate ester, emerged as a significant therapeutic advancement.

This compound (6α,9α-difluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate) is a synthetic glucocorticoid belonging to this pivotal generation of fluorinated steroids.[5] Its development was a testament to the growing understanding of structure-activity relationships in the corticosteroid field. This guide will trace the journey of this compound from its conceptualization and synthesis to its establishment as a valuable therapeutic tool.

The Dawn of Flumethasone: Discovery and Key Milestones

Flumethasone was first described in 1962, a period of intense innovation in the pharmaceutical industry.[6] The research efforts at companies like Syntex Corporation were instrumental in advancing steroid chemistry, leading to the synthesis of novel and potent compounds.[7][8][9][10] Syntex, having been a key player in the synthesis of cortisone from diosgenin derived from Mexican yams, had the expertise and resources to explore the synthesis of new corticosteroid derivatives.[7][9] The initial patents for Flumethasone were filed in the early 1960s, marking its official entry into the scientific and medical landscape.[6]

The development of Flumethasone was part of a broader trend in the 1960s that saw the emergence of several high-potency fluorinated topical corticosteroids, including triamcinolone and fluocinolone.[5][11] These agents offered significant advantages over the earlier non-fluorinated corticosteroids in terms of their anti-inflammatory efficacy.

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound is a multi-step process that showcases the ingenuity of steroid chemistry. The general strategy involves the introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus, a modification known to significantly enhance glucocorticoid activity.

General Synthetic Pathway

A common synthetic route starts from a readily available steroid precursor. The following diagram illustrates a representative synthetic pathway, highlighting the key transformations.

Caption: A generalized synthetic pathway for this compound.

Key Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation based on patented synthetic methods and provides a more detailed look at the key steps.[6][12][13]

Step 1: 3-Enolic Ester Formation

-

In an inert atmosphere, dissolve 50 g of 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, 21-acetate in 25 ml of dimethylacetamide (DMA).

-

Add 65 ml of pyridine and heat the reaction mixture with stirring to between 80°C and 85°C.

-

Protecting the system from light, add 33 ml of benzoyl chloride and continue to stir for two to three hours at this temperature.

-

Once the reaction is complete, cool the mixture to 40°C.

Step 2: 6α-Fluorination

-

The resulting 3-benzoyloxy-9,11β-epoxy-17,21-dihydroxy-16α-methyl-pregna-1,3,5-triene-20-one 21-acetate is taken up in 150 ml of acetonitrile and cooled to between -5°C and 0°C.

-

Add this solution to a suspension of 44.5 g of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in 175 ml of acetonitrile containing 5 ml of water.

Step 3: C3 Deprotection

-

Once the fluorination at C6 is complete, the reaction mixture is poured into a solution of 100 ml water, 1.2 g of sodium metabisulfite, 5 ml of ammonia (25%), and 200 ml of dichloromethane.

Step 4: 9α-Fluorination (Epoxide Opening)

-

The resulting 9,11β-epoxy-6α-fluoro-17α,21-dihydroxy-1,4-diene-3,20-dione, 21-acetate is reacted with a concentrated aqueous solution of hydrofluoric acid or a solution of hydrogen fluoride in N,N'-dimethylformamide at a temperature below 25°C.

Step 5: Isolation and Purification

-

When the reaction is complete, the mixture is poured into a mixture of ice and ammonia to neutralize the hydrofluoric acid and precipitate the Flumethasone 21-acetate.

-

The precipitate is filtered, washed with water until neutral pH, and dried.

-

The crude product can be recrystallized from methanol to yield high-purity this compound.

Physicochemical and Spectroscopic Characterization

The rigorous characterization of this compound was crucial for its development and regulatory approval.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀F₂O₆ | [14][15][16] |

| Molecular Weight | 452.5 g/mol | [14][15][16] |

| Appearance | White to off-white powder | [5] |

| Melting Point | Approximately 260-263 °C | PubChem |

| Solubility | Soluble in acetic acid, sparingly soluble in ethanol and acetone, practically insoluble in water. | [5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl groups (C=O) of the ketone and acetate ester, the hydroxyl group (O-H), and the carbon-fluorine (C-F) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the complex steroid skeleton and the positions of the various functional groups, including the methyl groups and the protons adjacent to the fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry provides the accurate molecular weight of the compound and fragmentation patterns that help to confirm its structure.[17]

Mechanism of Action: A Potent Glucocorticoid Receptor Agonist

This compound exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects through its action as a potent agonist of the glucocorticoid receptor (GR).[18]

Caption: Simplified signaling pathway of this compound.

The binding of this compound to the cytoplasmic GR induces a conformational change, leading to the dissociation of heat shock proteins (Hsp). The activated steroid-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to:

-

Upregulation of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.

-

Downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Structure-Activity Relationships (SAR): The Role of Fluorination

The development of this compound was a direct result of the systematic exploration of structure-activity relationships in the corticosteroid field.[14][19]

| Modification | Impact on Activity |

| 9α-Fluorination | Significantly increases glucocorticoid and mineralocorticoid activity. |

| 6α-Fluorination | Further enhances glucocorticoid activity. |

| 16α-Methylation | Markedly reduces or eliminates mineralocorticoid activity. |

| 1,2-Double Bond (Δ¹) | Potentiates glucocorticoid activity. |

| 21-Acetylation | Increases lipophilicity, potentially enhancing skin penetration. |

The combination of these structural modifications in this compound results in a compound with high topical anti-inflammatory potency and minimal systemic side effects when used appropriately.

Preclinical and Early Clinical Development

The evaluation of new topical corticosteroids in the 1960s relied on a combination of preclinical models and human bioassays.

The Vasoconstrictor Assay

A pivotal method for assessing the potency of topical corticosteroids was the human vasoconstrictor assay, developed by McKenzie and Stoughton in 1962.[11][20][21][22][23] This assay measures the degree of skin blanching (vasoconstriction) caused by the topical application of a corticosteroid. The intensity of the blanching response was found to correlate well with the anti-inflammatory efficacy of the compound.[21][24] This assay became a standard tool for ranking the potency of new topical steroids and for comparing different formulations.[20][23]

Early Clinical Trials

Early clinical trials were crucial in establishing the therapeutic efficacy and safety of new topical corticosteroids. A notable study by Grater and Grover in 1967 evaluated the efficacy of Flumethasone Pivalate (a closely related ester) in various allergic dermatoses.[25]

Methodology of a Representative Early Clinical Trial:

-

Study Design: Double-blind, randomized, controlled trials were the gold standard.

-

Patient Population: Patients with various inflammatory skin conditions, such as atopic dermatitis and contact dermatitis, were enrolled.

-

Treatment Arms: The new corticosteroid was often compared to an existing standard of care (e.g., hydrocortisone) or a placebo vehicle.

-

Outcome Measures: Efficacy was assessed based on the improvement of clinical signs and symptoms, such as erythema, pruritus, and scaling. Safety was evaluated by monitoring for local and systemic adverse effects.

These early trials demonstrated the superior efficacy of the newer, more potent fluorinated corticosteroids like Flumethasone over the older agents.[25]

Evolution of Analytical Techniques

The 1960s saw the beginning of a shift in the analytical techniques used for steroid analysis. While classical methods were still in use, chromatographic techniques began to gain prominence.

-

Gas Chromatography (GC): By the 1960s, GC was being used for the analysis of individual hormones, although it often required derivatization to make the steroids volatile enough for analysis.[26][27]

-

Immunoassays: Towards the end of this period and into the 1970s, radioimmunoassays (RIAs) were developed, offering a more sensitive method for quantifying steroids in biological samples.[27]

These evolving analytical methods played a critical role in the quality control of pharmaceutical preparations and in pharmacokinetic studies during the development of new corticosteroids.[26][28]

Conclusion: A Legacy of Innovation

The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and pharmacology. It emerged from a period of intense scientific inquiry and innovation, driven by the desire to create more effective and safer treatments for inflammatory diseases. The story of this compound is a testament to the power of understanding structure-activity relationships and the importance of rigorous chemical synthesis, characterization, and clinical evaluation. As we continue to develop new therapeutic agents, the lessons learned from the pioneering work on compounds like this compound remain as relevant as ever.

References

- 1. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. researchgate.net [researchgate.net]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 7. Steroid research at Syntex: "the pill" and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches - Los Angeles Times [latimes.com]

- 9. Syntex - Wikipedia [en.wikipedia.org]

- 10. redalyc.org [redalyc.org]

- 11. Evolution and Development of Topical Corticosteroids | Plastic Surgery Key [plasticsurgerykey.com]

- 12. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 13. RU2260596C1 - Method for preparing flumetasone, compound - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]